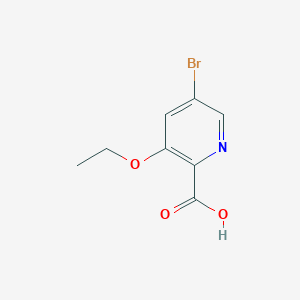

5-Bromo-3-ethoxypicolinic acid

Description

5-Bromo-3-ethoxypicolinic acid is a pyridine derivative with a bromine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the picolinic acid backbone. These derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

5-bromo-3-ethoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

QHTZXSTWNHBQPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethoxypicolinic acid typically involves the bromination of 3-ethoxypicolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5-position of the picolinic acid ring.

Industrial Production Methods

Industrial production of 5-Bromo-3-ethoxypicolinic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the ethoxy group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products Formed

Substitution Reactions: Products include 5-azido-3-ethoxypicolinic acid, 5-thio-3-ethoxypicolinic acid, and 5-alkoxy-3-ethoxypicolinic acid.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

5-Bromo-3-ethoxypicolinic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxypicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Effects

- Methoxy vs. Ethoxy’s larger size may enhance lipophilicity, affecting membrane permeability in biological systems .

- Fluoro Substituent : The fluoro derivative (5-Bromo-3-fluoropicolinic acid) exhibits strong electron-withdrawing effects, altering acidity (pKa) and reactivity in coupling reactions. Its molecular weight (220.00) is lower than methoxy and methyl analogs .

Commercial Availability

- The methoxy variant is commercially available at a premium price ($400/g), likely due to synthetic complexity .

- The fluoro analog is listed by Sigma-Aldrich but lacks pricing data, suggesting specialized use .

- Ester derivatives (e.g., Ethyl 5-bromo-3-methylpicolinate) serve as versatile building blocks in organic synthesis .

Pharmaceutical Relevance

- Methoxy and Ethoxy Derivatives : These groups are common in drug candidates for their balance of solubility and bioavailability. For example, ethoxy groups may prolong half-life by reducing oxidative metabolism .

- Fluoro Analogs : Fluorine’s electronegativity enhances binding affinity in enzyme inhibitors, making the fluoro derivative valuable in kinase-targeted therapies .

Agrochemical Use

- Methyl-substituted picolinic acids are precursors to herbicides due to their stability and selective activity .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-ethoxypicolinic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of picolinic acid derivatives or substitution reactions. For example, ethoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) using 3-hydroxypicolinic acid and ethyl bromide under basic conditions. Bromination at the 5-position may employ N-bromosuccinimide (NBS) in a controlled environment. Optimizing temperature (e.g., 60–80°C), solvent (DMF or THF), and catalyst (e.g., Lewis acids like FeCl₃) can enhance yields. Purity is validated via HPLC (>95%) and NMR (¹H/¹³C) to confirm substituent positions .

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-3-ethoxypicolinic acid?

Methodological Answer:

- NMR : ¹H NMR identifies ethoxy (-OCH₂CH₃) protons as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm). The aromatic proton splitting pattern confirms bromine’s deshielding effect.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 246.98 for C₈H₈BrNO₃).

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How does the ethoxy group in 5-Bromo-3-ethoxypicolinic acid influence its solubility and reactivity compared to methoxy or fluoro analogs?

Methodological Answer: Ethoxy’s larger alkyl chain increases lipophilicity (logP ~1.8 vs. 1.2 for methoxy), affecting solubility in polar solvents. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is reduced compared to fluoro analogs due to stronger C-O bond stability. Comparative studies using TLC and kinetic assays under identical Pd-catalyst conditions (e.g., Pd(PPh₃)₄, 80°C) quantify reaction rates .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of 5-Bromo-3-ethoxypicolinic acid in catalyst design?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For example, the LUMO energy of the bromine atom indicates susceptibility to nucleophilic attack. Solvent effects (PCM model) and steric maps (using software like GaussView) guide ligand design for transition-metal complexes .

Q. How can contradictory data on the compound’s catalytic activity in C–H functionalization be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst loading variations. A meta-analysis of published data (e.g., comparing DMF vs. toluene solvents) combined with controlled replicate experiments (fixed Pd:ligand ratio at 1:2) isolates key variables. Advanced statistical tools (ANOVA, PCA) differentiate systematic vs. random errors .

Q. What strategies optimize the regioselectivity of 5-Bromo-3-ethoxypicolinic acid in multi-step syntheses?

Methodological Answer: Protecting group strategies (e.g., tert-butyl esters for the carboxylic acid) prevent unwanted side reactions. Directed ortho-metalation (DoM) using LiTMP or LDA at -78°C directs functionalization to specific positions. Monitoring via in-situ IR or LC-MS tracks intermediate formation .

Methodological Frameworks for Experimental Design

Q. How can PICO(T) be adapted to frame mechanistic studies on 5-Bromo-3-ethoxypicolinic acid?

Example Framework:

- P : Reaction system (e.g., Pd-catalyzed cross-coupling).

- I : Use of 5-Bromo-3-ethoxypicolinic acid as a ligand.

- C : Comparison with 3-methoxy or 3-fluoro analogs.

- O : Yield, turnover frequency (TOF).

- T : Reaction time (e.g., 12–24 hrs). This structure clarifies variables for systematic reviews or high-throughput screening .

Q. What hybrid methodologies integrate experimental and computational data for structure-activity relationship (SAR) studies?

Methodological Answer: Combine DFT-predicted electron densities (e.g., Hirshfeld charges) with experimental Hammett σ values. Machine learning models (e.g., random forests) trained on datasets from analogs (e.g., 5-Bromo-3-fluoropicolinic acid) predict activity in untested reactions. Validation via X-ray crystallography confirms predicted binding modes .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.